molecular formula C10H11NO3 B13253046 2-(Tetrahydrofuran-2-yl)nicotinic acid

2-(Tetrahydrofuran-2-yl)nicotinic acid

Cat. No.: B13253046
M. Wt: 193.20 g/mol
InChI Key: GGLLFZUBQREVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that combines the structural features of tetrahydrofuran and nicotinic acid

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids and tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, nicotinic acid derivatives are known to interact with lipid metabolism pathways, influencing cholesterol and triglyceride levels .

Biological Activity

2-(Tetrahydrofuran-2-yl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a tetrahydrofuran ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value indicating the concentration required to inhibit cell viability by 50%.

Table 1: Cytotoxicity Data

Cell LineIC50 (µg/mL)% Viability at 200 µg/mL
HeLa (cervical cancer)7541
MCF-7 (breast cancer)61.1846
A549 (lung cancer)8055

These findings suggest that this compound has a potent effect on tumor cells, reducing their metabolic activity significantly at higher concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies showed that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus22
Escherichia coli26
Candida albicans19

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.
  • Nitric Oxide Production : Studies indicate that this compound stimulates nitric oxide production in both normal and tumor cells, which may play a role in its cytotoxic effects .
  • Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit specific enzymes critical for microbial survival, such as tyrosyl-tRNA synthetase .

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives related to nicotinic acid in treating various conditions:

  • Acute Kidney Injury : Research indicates that nicotinic acid derivatives can modulate pathways involved in kidney function, showing promise for conditions like acute kidney injury .
  • Cancer Treatment : The ability of compounds similar to this compound to induce apoptosis in cancer cells positions them as potential candidates for further development in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Tetrahydrofuran-2-yl)nicotinic acid, and how can intermediates be characterized?

The synthesis often involves coupling tetrahydrofuran derivatives with nicotinic acid precursors. For example, hydrogenation of 2-furoic acid derivatives (as seen in similar tetrahydrofuran-carboxylic acid syntheses) may serve as a starting point . Key intermediates should be characterized using NMR spectroscopy (to confirm regioselectivity of the tetrahydrofuran ring) and HPLC (to assess purity >98%) . Impurities such as esterified byproducts (e.g., ethyl 2-[(naphthalen-1-yl)methyl]-3-(tetrahydrofuran-2-yl)propanoate) should be monitored via mass spectrometry .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

Purity validation requires HPLC-UV analysis with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) . Stability studies should assess degradation under acidic/basic conditions (e.g., pH 2–10 at 25–40°C) and monitor via UV-Vis spectroscopy for shifts in λmax (indicative of ring-opening or oxidation) . Storage at 2–8°C in anhydrous conditions is recommended to prevent hydrolysis .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • IR Spectroscopy : Confirm the presence of carboxylic acid (–COOH) and tetrahydrofuran (C–O–C) stretches at ~1700 cm<sup>-1</sup> and 1050–1150 cm<sup>-1</sup>, respectively .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., α-protons of the tetrahydrofuran ring at δ 1.8–2.2 ppm) and carboxylic acid carbon (δ ~170 ppm) .

Advanced Research Questions

Q. How does the tetrahydrofuran moiety influence the compound’s reactivity in acidic media?

The tetrahydrofuran ring’s ether oxygen can act as a hydrogen-bond acceptor, altering protonation equilibria. In acidic conditions (pH < 4), the nicotinic acid group becomes protonated, slowing oxidation kinetics (as observed in nicotinic acid oxidation studies). Rate retardation correlates with [H<sup>+</sup>], suggesting a mechanism involving acid-base equilibria . Computational modeling (e.g., DFT) can predict protonation sites and reaction pathways .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies may arise from:

  • Catalyst selection : Homogeneous catalysts (e.g., Pd/C) vs. heterogeneous systems.
  • Purification methods : Column chromatography vs. recrystallization.
    To address this, optimize reaction conditions using Design of Experiments (DoE) and validate via HPLC-MS to track side reactions (e.g., decarboxylation or ring-opening) .

Q. How can this compound be applied as a pharmacophore in drug development?

The tetrahydrofuran-carboxylic acid scaffold is present in bioactive molecules like alfuzosin (α-blocker) and cilazapril (ACE inhibitor) . Researchers can derivatize the nicotinic acid group to create prodrugs or target-specific analogs. For example:

  • Esterification : Improve membrane permeability (e.g., methyl ester derivatives).
  • Amidation : Enhance binding to enzymes like NAD synthetase (as seen in nicotinic acid mononucleotide studies) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

The tetrahydrofuran ring’s stereochemistry is critical for biological activity. Use chiral HPLC or polarimetry to monitor enantiomeric excess (>99%). Catalytic asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can preserve stereointegrity .

Q. Methodological Considerations

Q. How to analyze degradation products under oxidative conditions?

Expose the compound to peroxomonosulfate (PMS) in acidic media and monitor via LC-MS/MS . Major products include N→O oxidized derivatives (confirmed by IR shifts at ~1250 cm<sup>-1</sup> for N–O stretches) . Quantify using a second-order rate law (k = [Nic acid][PMS]) to model reaction progress .

Q. What computational tools predict the compound’s physicochemical properties?

  • NIST Chemistry WebBook : Access thermodynamic data (e.g., boiling points, solubility) for structural analogs .
  • Molecular dynamics simulations : Predict logP (3.6–4.2) and pKa (~2.5 for –COOH) using software like Gaussian or Schrödinger .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(oxolan-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1,3,5,8H,2,4,6H2,(H,12,13)

InChI Key

GGLLFZUBQREVEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.